Ethyl 2-amino-5-methylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-5-methylthiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives, which are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound features a thiophene ring, a common sulfur-containing heterocycle, substituted with an amino group, a methyl group, and an ester functional group. This structure provides a versatile platform for further chemical modifications and the development of various functional molecules.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multistep reactions that can include esterification, cyclocondensation, and various substitution reactions. For instance, ethyl 3-aminothiophene-2-carboxylate can be synthesized from mercaptoacetic acid and 2-chloroacrylonitrile through a high-yield two-step procedure involving esterification and cyclocondensation, yielding a nonhygroscopic crystalline HCl salt of the amine . Similarly, ethyl 3-amino-5-arylthiophene-2-carboxylates can be prepared from α-chlorocinnamonitriles and ethyl mercaptoacetate, forming products in high yields . These methods demonstrate the feasibility of synthesizing substituted thiophene derivatives with high efficiency.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of related compounds has been determined by X-ray diffraction, providing insights into the molecular conformation and intermolecular interactions . Density functional theory (DFT) calculations can also be used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which are then compared with experimental data to confirm the structure .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and condensation reactions. Ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized via highly regioselective acylation and alkylation reactions . Additionally, reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds have been studied, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates . These reactions highlight the reactivity of the amino group and the potential for creating diverse thiophene-based structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as acid-base properties, solubility, and chemical stability, are crucial for their practical applications. The physicochemical properties and complex formation of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been studied, including the preparation and isolation of metal complexes with Cu(II), Co(II), and Ni(II) . Furthermore, the fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been investigated, revealing novel fluorescence characteristics that could be useful in material science applications .
Scientific Research Applications
Synthesis and Characterization
Ethyl 2-amino-5-methylthiophene-3-carboxylate and its derivatives have been extensively studied for their synthesis and structural characterization. Guo Pusheng (2009) investigated the fluorescence properties of a closely related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, highlighting its novel fluorescence characteristics (Guo Pusheng, 2009).
Pharmaceutical and Biological Applications
In the pharmaceutical field, this compound has been utilized as an intermediate for further chemical reactions. For example, Ryndina et al. (2002) explored the reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds, producing ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).
Additionally, the compound's derivatives have shown promising antimicrobial activities. Abu‐Hashem et al. (2011) synthesized different fused and polyfunctional substituted thiophenes, which exhibited significant antimicrobial properties (Abu‐Hashem et al., 2011).
Industrial Applications
In the industrial sector, particularly in dyeing and textile industries, derivatives of Ethyl 2-amino-5-methylthiophene-3-carboxylate have been used to create novel dyes. Iyun et al. (2015) synthesized monoazo disperse dyes using this compound, which demonstrated good levelness and fastness on polyester fabric (Iyun et al., 2015).
Chemical Process Optimization
The compound also plays a role in optimizing chemical processes. Kogami and Watanabe (2011) devised a safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate, a related compound, highlighting the operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
ethyl 2-amino-5-methylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-11-8(10)6-4-5(2)12-7(6)9/h4H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBUNZGJQVYGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398910 | |
Record name | ethyl 2-amino-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-methylthiophene-3-carboxylate | |
CAS RN |
4815-32-1 | |
Record name | Ethyl 2-amino-5-methylthiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4815-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-amino-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Amino-5-methylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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